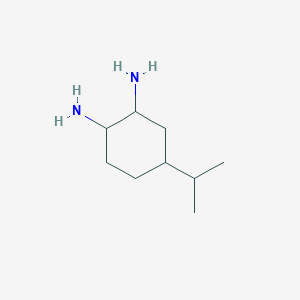

4-Propan-2-ylcyclohexane-1,2-diamine

Description

4-Propan-2-ylcyclohexane-1,2-diamine (IUPAC name) is a chiral cyclohexane-based diamine featuring a 1,2-diamine backbone with a propan-2-yl (isopropyl) substituent at the 4-position of the ring. This compound is structurally characterized by its rigid cyclohexane framework, which imposes specific stereochemical constraints, and the isopropyl group, which introduces steric bulk. Such properties make it a valuable ligand in asymmetric catalysis and coordination chemistry, particularly in the synthesis of enantioselective transition metal complexes.

The compound’s synthesis typically involves functionalization of cyclohexane-1,2-diamine precursors. For example, alkylation or nucleophilic substitution reactions can introduce the isopropyl group at the 4-position. Its chiral centers (at C1 and C2 of the diamine backbone) and substituent geometry significantly influence its coordination behavior and catalytic performance .

Properties

CAS No. |

157369-98-7 |

|---|---|

Molecular Formula |

C9H20N2 |

Molecular Weight |

156.27 g/mol |

IUPAC Name |

4-propan-2-ylcyclohexane-1,2-diamine |

InChI |

InChI=1S/C9H20N2/c1-6(2)7-3-4-8(10)9(11)5-7/h6-9H,3-5,10-11H2,1-2H3 |

InChI Key |

AYNJLCBPBQGVSC-UHFFFAOYSA-N |

SMILES |

CC(C)C1CCC(C(C1)N)N |

Canonical SMILES |

CC(C)C1CCC(C(C1)N)N |

Synonyms |

1,2-Cyclohexanediamine,4-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 4-Propan-2-ylcyclohexane-1,2-diamine with structurally related diamines:

Key Observations:

Steric Effects : The isopropyl group in 4-Propan-2-ylcyclohexane-1,2-diamine provides greater steric hindrance compared to unsubstituted cyclohexane-1,2-diamine, improving enantioselectivity in catalytic reactions .

Backbone Rigidity : Cyclohexane-based diamines exhibit higher rigidity than ethane- or benzene-based analogs, favoring well-defined coordination geometries.

Electronic Properties : Aromatic diamines (e.g., benzene-1,2-diamine) have electron-rich nitrogen atoms due to conjugation with the aromatic ring, whereas aliphatic diamines (e.g., cyclohexane derivatives) offer tunable electron density via substituents.

Catalytic Performance

Evidence from transition metal complex studies highlights the superiority of cyclohexane-1,2-diamine derivatives over ethane-based analogs. For example:

- Enantioselectivity : In kinetic resolution of racemic sulfoxides, cyclohexane-1,2-diamine ligands (e.g., S,S-34, S,S-35) achieved enantiomeric excesses (ee) >90%, while 1,2-diphenylethane-1,2-diamine ligands yielded <50% ee .

- Activity: Turnover frequencies (TOF) for cyclohexane-based complexes were 2–3 times higher than ethane-diamine counterparts due to optimized metal-ligand interactions .

The isopropyl substituent in 4-Propan-2-ylcyclohexane-1,2-diamine likely enhances these effects by further restricting substrate access to the metal center, a property absent in unsubstituted cyclohexane-1,2-diamine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.